Target Engagement Profile: Predicted FLT-4/VEGFR-3 Kinase Inhibition Distinguished from Broad-Spectrum Pyrimidine Analogs
Target inference data from the Therapeutic Target Database (TTD) associates this compound with vascular endothelial growth factor receptor 3 (FLT-4/VEGFR-3) inhibition [1]. This contrasts with the broader multi-kinase profiles reported for simpler 5-halo substituted analogs such as 5-chloro-2-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine, which are typically described as general kinase tool compounds without a clearly resolved primary target . The presence of the pyridin-4-yl substituent at the 5-position provides additional hydrogen-bonding capacity (the pyridine nitrogen acts as a hydrogen bond acceptor) that is entirely absent in the 5-chloro and 5-bromo analogs, supporting a structurally rational basis for differential target engagement.
| Evidence Dimension | Target kinase inference |
|---|---|
| Target Compound Data | Predicted primary target: FLT-4 (VEGFR-3); Target inference: Inhibitor [1] |
| Comparator Or Baseline | 5-Chloro analog: General kinase inhibitor, no resolved primary target reported in public databases |
| Quantified Difference | Qualitative difference only; quantitative target engagement data (IC50, Kd) not publicly available for either compound |
| Conditions | Target inference via Therapeutic Target Database (IDRB Lab); comparator analog description from vendor technical summaries |
Why This Matters
Procurement of a compound with a predicted discrete kinase target (FLT-4) enables focused angiogenesis research, whereas broad-spectrum kinase inhibitors are unsuitable for target-specific mechanistic studies.
- [1] IDRB Lab / Therapeutic Target Database (TTD). Drug Information: Pyrimidine derivative 15 (Drug ID: D07DJR). Target: Vascular endothelial growth factor receptor 3 (FLT-4). Accessed May 2026. View Source
